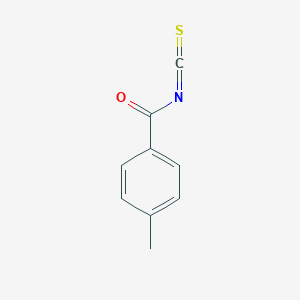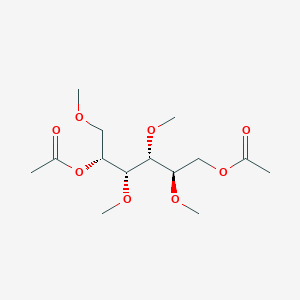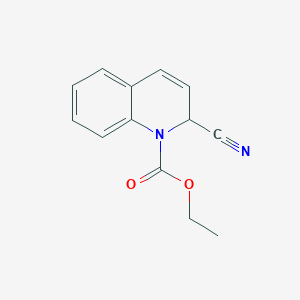
4-Methylbenzoyl isothiocyanate
Overview
Description
4-Methylbenzoyl isothiocyanate is an organic compound with the molecular formula C9H7NOS. It is a derivative of benzoyl isothiocyanate, where a methyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzoyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzoyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or dichloromethane. The reaction typically occurs at room temperature and yields the desired isothiocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzoyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition Reactions: Participates in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: Can be hydrolyzed to form 4-methylbenzoic acid and thiocyanic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves amines and occurs under mild conditions.
Cycloaddition Reactions: Often require catalysts and elevated temperatures.
Hydrolysis: Performed in the presence of water or aqueous acids.
Major Products Formed:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Result from cycloaddition reactions.
4-Methylbenzoic Acid: Produced through hydrolysis.
Scientific Research Applications
4-Methylbenzoyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methylbenzoyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. In biological systems, it can modify proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Benzoyl Isothiocyanate: Lacks the methyl group on the benzene ring.
Phenyl Isothiocyanate: Has a phenyl group instead of a benzoyl group.
4-Methylphenyl Isothiocyanate: Similar structure but lacks the carbonyl group.
Uniqueness: 4-Methylbenzoyl isothiocyanate is unique due to the presence of both the methyl and carbonyl groups, which influence its reactivity and applications. The methyl group enhances its lipophilicity, while the carbonyl group contributes to its electrophilic nature, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
4-methylbenzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-7-2-4-8(5-3-7)9(11)10-6-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCAJUGXEPHWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168446 | |
| Record name | 4-Methylbenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16794-68-6 | |
| Record name | 4-Methylbenzoyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016794686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16794-68-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methylbenzoyl isothiocyanate in the synthesis of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea?
A1: this compound acts as a key intermediate in the synthesis of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. [] The research paper describes a two-step reaction where 4-Methylbenzoyl chloride reacts with potassium thiocyanate to form this compound in situ. This intermediate then reacts with sulfanilamide to yield the final product, 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. []
Q2: Is there any spectroscopic data available for this compound in this study?
A2: The study focuses on characterizing the final product, 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. While the paper mentions the in situ formation of this compound, it does not provide specific spectroscopic data for this intermediate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)





